

Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

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Compound of Interest

Compound Name: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Cat. No.: B119730

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CAS Number: 64485-82-1

This technical guide provides an in-depth overview of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N ₃ O ₃ S	
Molecular Weight	215.23 g/mol	
CAS Number	64485-82-1	
Appearance	Light yellow to beige fine powder	
Melting Point	195-197 °C (lit.)	
Solubility	Slightly soluble in DMSO and Methanol	
pKa (Predicted)	9.53 ± 0.70	
Storage Temperature	2-8°C, in an inert atmosphere, protected from light	

Spectroscopic Data

The structural integrity of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate** is confirmed by various spectroscopic techniques.

NMR Spectroscopy

¹ H NMR	¹³ C NMR
¹ H NMR data for the tritylated derivative is available: ¹ H NMR (400 MHz, DMSO-d ₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).	¹³ C NMR data for the tritylated derivative is available: ¹³ C NMR (100 MHz, DMSO-d ₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber (cm ⁻¹)	Bond	Functional Group
3400–3250	N–H stretch	Primary amine
3500–3200 (broad)	O–H stretch	Hydroxyimino (oxime)
3100–3000	=C–H stretch	Thiazole ring
2980–2850	C–H stretch	Ethyl group
1750–1735	C=O stretch	Ester
1680–1640	C=N stretch	Oxime and Thiazole ring
1650–1580	N–H bend	Primary amine
1320–1000	C–O stretch	Ester

Experimental Protocols

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block for the side chains of many cephalosporin antibiotics.

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.

Protocol:

- Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroxyimino)acetoacetate.

- Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.
- Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**.

Role in Cephalosporin Synthesis: Acylation of 7-ACA

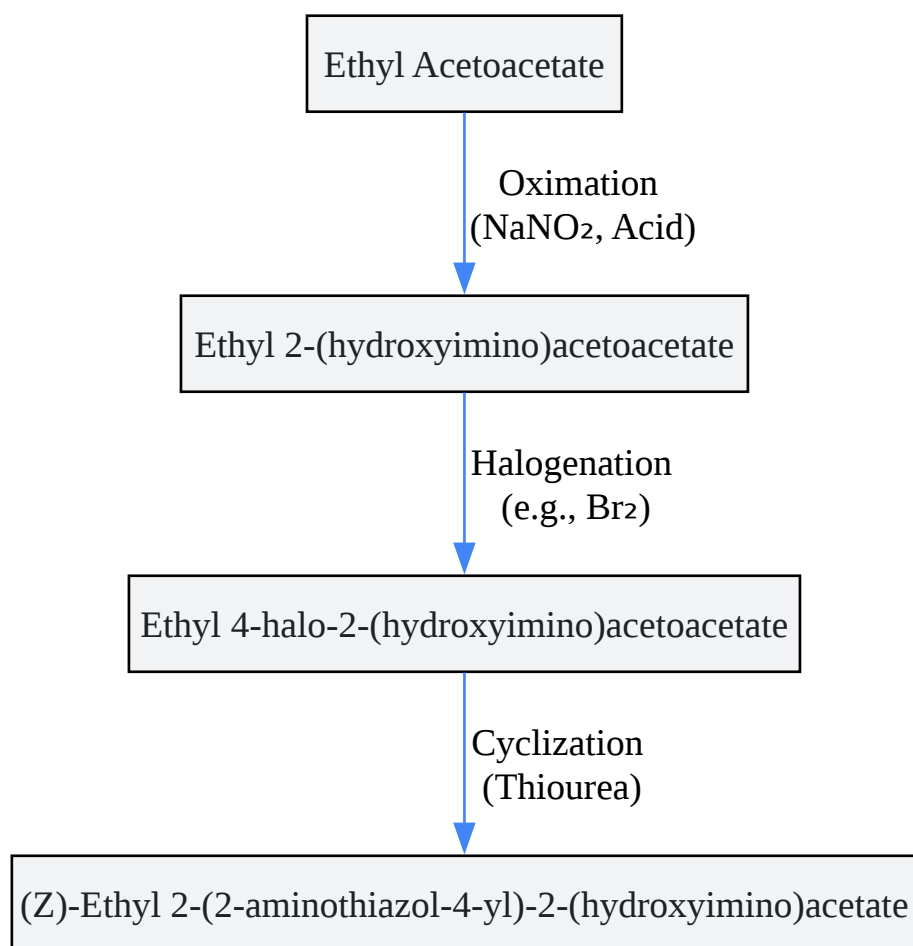
This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

- Activation: The hydroxyimino group of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate** is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.
- Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.
- Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.

Visualized Workflows

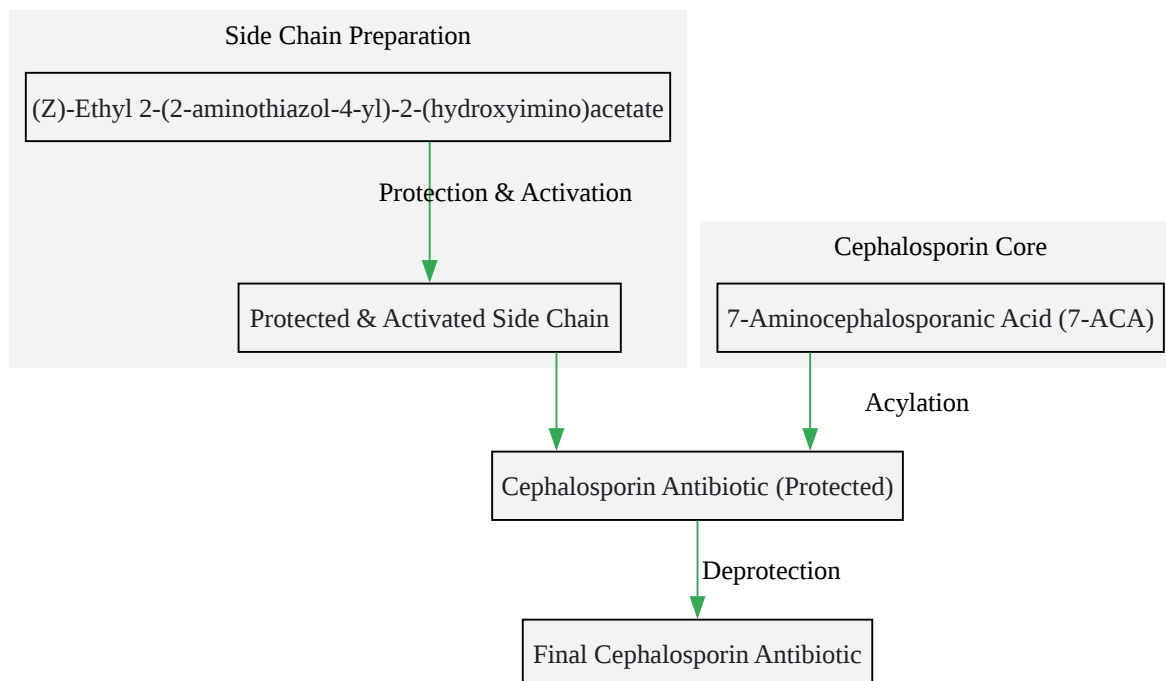
Synthesis Pathway



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Caption: Synthetic pathway for **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**.

Cephalosporin Synthesis Workflow



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